
2-Amino-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an amino group at the 2-position and a carboxamide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
2-Amino-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the production of reactive oxygen species (ROS) and modulate the TLR4/Myd88/NF-κB signaling pathway, thereby exerting anti-inflammatory effects . Additionally, the compound can interact with topoisomerase II, leading to cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
2-Amino-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
1,8-Naphthyridine-3-carboxylic acid: This compound shares a similar core structure but lacks the amino group at the 2-position.
1,8-Naphthyridine-2-carboxamide: This derivative has a carboxamide group at the 2-position instead of the 3-position.
1,6-Naphthyridine derivatives: These compounds have different nitrogen atom arrangements within the naphthyridine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propiedades
Número CAS |
15935-96-3 |
|---|---|
Fórmula molecular |
C9H8N4O |
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
2-amino-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13) |
Clave InChI |
HPADGDFXUYBWMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)
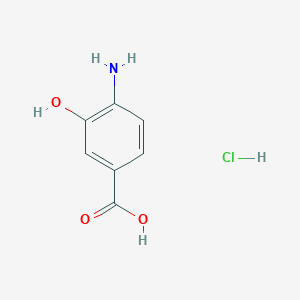
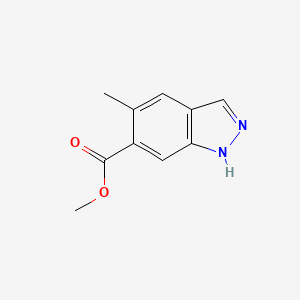
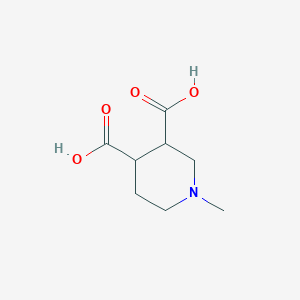

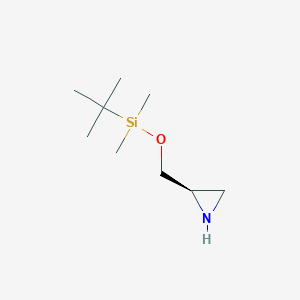



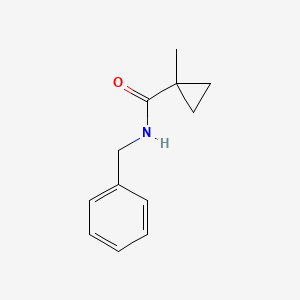
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
